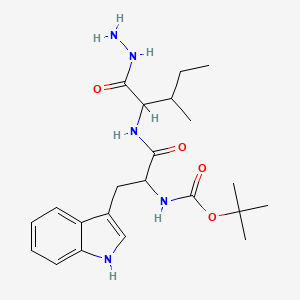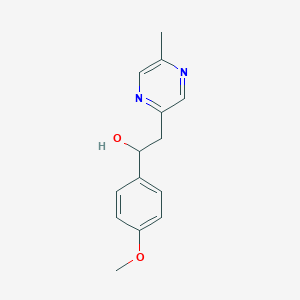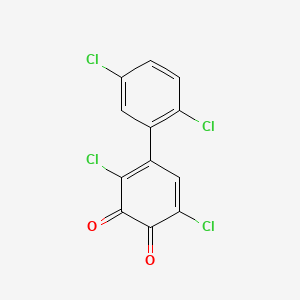
2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate is a complex organic compound that features an indole moiety, a piperazine ring, and a quinoline structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the cyclization of 2-aminobenzaldehydes with ethyl diazoacetate to form 3-ethoxycarbonylindoles . The piperazine ring can be introduced through a nucleophilic substitution reaction with an appropriate halogenated precursor. The final step involves the coupling of the indole-piperazine intermediate with a quinoline derivative under suitable conditions, followed by the formation of the dimaleate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The quinoline structure may contribute to the compound’s overall stability and bioavailability. Together, these features enable the compound to exert its biological effects through multiple pathways, including inhibition of enzyme activity and modulation of cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolo[2,3-b]quinoxalines: These compounds share a similar indole-quinoline framework and are known for their biological activities.
Tetrahydroindolo[3,2-c]quinoline: Another related compound with a similar core structure, used in various synthetic applications.
Uniqueness
2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate is unique due to its combination of an indole moiety, a piperazine ring, and a quinoline structure. This unique combination enhances its potential biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
75410-81-0 |
|---|---|
Molekularformel |
C31H32N4O8 |
Molekulargewicht |
588.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-[4-[2-(1H-indol-3-yl)ethyl]piperazin-1-yl]quinoline |
InChI |
InChI=1S/C23H24N4.2C4H4O4/c1-3-7-21-18(5-1)9-10-23(25-21)27-15-13-26(14-16-27)12-11-19-17-24-22-8-4-2-6-20(19)22;2*5-3(6)1-2-4(7)8/h1-10,17,24H,11-16H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI-Schlüssel |
YZLCRENISVPGSH-LVEZLNDCSA-N |
Isomerische SMILES |
C1N(CCN(C1)C2=NC3=CC=CC=C3C=C2)CCC4=CNC5=CC=CC=C45.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CN(CCN1CCC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


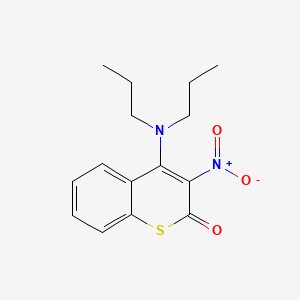
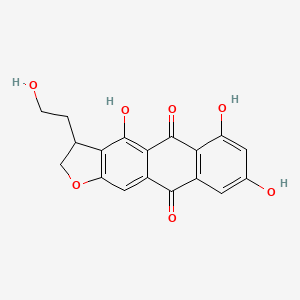

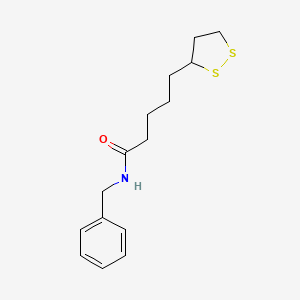
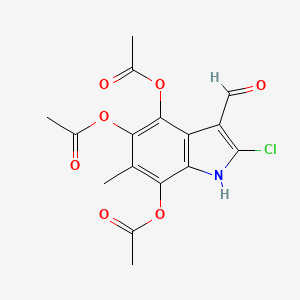
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)

![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)
